molecular formula C7H11F3N2O B15258151 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B15258151
M. Wt: 196.17 g/mol
InChI Key: CSWLLQXRAWDKOG-UHFFFAOYSA-N
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Description

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is a pyrrolidine-based compound featuring an amino group at the 3-position and a trifluoromethyl (CF₃) group at the 4-position of the heterocyclic ring. This structure combines hydrogen-bonding capability (via the amino group) with lipophilicity and metabolic stability (via CF₃), making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H11F3N2O

Molecular Weight

196.17 g/mol

IUPAC Name

1-[3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C7H11F3N2O/c1-4(13)12-2-5(6(11)3-12)7(8,9)10/h5-6H,2-3,11H2,1H3

InChI Key

CSWLLQXRAWDKOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and amino groups. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through various methods, including the reaction of amines with cyclic ketones or aldehydes under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution. The amino group is often introduced through reductive amination or by using amine precursors.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

    Addition: The amino group can undergo addition reactions with electrophiles, forming new bonds and potentially leading to the formation of more complex structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, making it a valuable tool in drug discovery.

    Medicine: The compound’s unique structure makes it a candidate for the development of new therapeutic agents. Its potential to interact with biological targets can lead to the discovery of new drugs for various diseases.

    Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, materials, and intermediates for various chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The amino group can form hydrogen bonds with the target, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Key Features Reference
1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one C₈H₁₂F₃N₂O 210.2 Solid (assumed) N/A Pyrrolidine, 3-amino, 4-CF₃
1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one C₈H₁₃F₃N₂O 210.2 Solid N/A Piperidine ring
1-(Pyrrolidin-1-yl)ethan-1-one C₆H₁₁NO 113.16 Liquid N/A No substituents
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-one (Compound 30) C₁₃H₁₅F₃N₂O 272.27 Off-white solid N/A Piperazine, 4-CF₃ phenyl substituent
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one C₉H₁₃F₃O 194.2 Liquid N/A Cyclohexyl group, no nitrogen
1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-morpholino-1-ethanone C₁₆H₂₀ClF₃N₄O₂ 392.8 Solid N/A Piperazine, morpholino, Cl, CF₃

Key Structural and Functional Differences

Ring Size and Substituents: The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in analogs like 1-[3-Amino-4-(trifluoromethyl)piperidin-1-yl]ethan-1-one . Smaller rings may enhance rigidity and binding affinity in biological targets. The CF₃ group in the 4-position is shared with Compound 30 and the morpholino derivative , but its placement on a pyrrolidine ring may alter steric and electronic effects compared to phenyl or pyridinyl systems.

Morpholino-containing analogs (e.g., ) exhibit different pharmacokinetic profiles due to the oxygen atom in the morpholine ring, which is absent in the target compound.

1-(Pyrrolidin-1-yl)ethan-1-one is synthesized in 72% yield via straightforward alkylation , suggesting the target compound may require more complex steps due to its substituents.

Biological Activity

1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one, also known by its CAS number 1513267-55-4, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one is C7H11F3N2OC_7H_{11}F_3N_2O, with a molecular weight of 196.17 g/mol. The compound features a pyrrolidine ring substituted with an amino group and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that compounds containing the pyrrolidine structure often exhibit significant biological activities, particularly in enzyme inhibition. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially impacting its interaction with biological targets.

Enzyme Inhibition

One notable area of study involves the inhibition of glycogen synthase kinase 3 beta (GSK-3β). The structural modifications on the pyrrolidine ring have shown to affect the potency of inhibitors against this enzyme. For instance, compounds similar to 1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one have been evaluated for their IC50 values in various assays, demonstrating promising inhibitory activity.

Structure-Activity Relationships (SAR)

The SAR studies conducted on related compounds indicate that both the amino and trifluoromethyl substitutions play crucial roles in enhancing biological activity. The presence of the trifluoromethyl group has been linked to increased potency due to improved binding affinity to target enzymes.

CompoundIC50 (nM)Activity
Compound A480Moderate GSK-3β inhibitor
Compound B360Strong GSK-3β inhibitor
1-[3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-oneTBDTBD

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • GSK-3β Inhibition : Research demonstrated that structural modifications on pyrrolidine derivatives led to enhanced GSK-3β inhibition. The introduction of different substituents allowed for optimization in terms of potency and metabolic stability.
  • Neuroprotective Properties : Some derivatives have shown neuroprotective effects in cellular models, suggesting potential applications in treating neurodegenerative diseases.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.

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